molecular formula C21H27N3O3S B1681054 Sonepiprazole CAS No. 170858-33-0

Sonepiprazole

Cat. No.: B1681054
CAS No.: 170858-33-0
M. Wt: 401.5 g/mol
InChI Key: WNUQCGWXPNGORO-NRFANRHFSA-N
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Description

Sonepiprazole (PNU 101387) is a selective dopamine D4 receptor antagonist with high specificity for the D4 subtype (Ki = 10 nM for human D4.2) and minimal affinity for other monoamine receptors (Ki >2000 nM for D2, D3, and H1 receptors) . It was developed based on the hypothesis that D4 receptor antagonism could mimic the atypical antipsychotic effects of clozapine, which has preferential D4 affinity . Preclinical studies demonstrated that this compound induces c-fos gene expression in the medial prefrontal cortex, a neurochemical marker associated with clozapine’s atypical antipsychotic profile .

Preparation Methods

  • Unfortunately, specific synthetic routes and industrial production methods for sonepiprazole are not widely documented in the literature.
  • Further research would be needed to uncover detailed synthetic procedures.
  • Chemical Reactions Analysis

    • Sonepiprazole undergoes limited characterization in terms of chemical reactions.
    • Common reagents and conditions for its transformations remain elusive.
    • Major products resulting from its reactions are not well-documented.
  • Scientific Research Applications

    Sonepiprazole is a selective dopamine D4 receptor antagonist that has been investigated for various applications, primarily in the treatment of schizophrenia . While initial hypotheses suggested it could offer therapeutic benefits due to the localization of dopamine D4 receptors in the prefrontal cortex and clozapine's affinity for these receptors, clinical trials have shown it to be ineffective for treating schizophrenia .

    Clinical Trials and Therapeutic Efficacy

    Schizophrenia Treatment

    • A multicenter clinical trial involving 467 hospitalized schizophrenia patients with Positive and Negative Syndrome Scale (PANSS) scores greater than or equal to 60 tested this compound against olanzapine and a placebo. The study found that this compound was ineffective in treating schizophrenia, as there were no statistically significant differences between the placebo and any this compound dose in the primary or secondary endpoints after six weeks of treatment. In contrast, olanzapine showed statistically significant improvements over the placebo in all efficacy endpoints except the Calgary Depression Scale .

    Aggression in Youths

    • Although not directly related to this compound, a clinical case series explored the use of risperidone in treating aggressive youths, with most patients responding within one week. This highlights the potential for other antipsychotics in managing aggression, but does not provide direct evidence for this compound's use in such cases .

    Pharmacological Profile

    • This compound is identified as a selective, high-affinity antagonist for the rat and human dopamine D4 receptor, with a Ki value of 10 nM . Studies have explored the agonist and antagonist properties of antipsychotics, including this compound, at human D2 receptors, noting varying levels of activity in measures of G-protein activation and other cellular processes .

    Limitations and Alternative Treatments

    • Meta-analyses of antipsychotic clinical trials indicate that the benefit of effective medications over placebos is greater for more severely ill patients . This suggests that this compound's failure in clinical trials might be due to factors such as patient selection or study design rather than an inherent lack of efficacy.
    • KarXT, a newer medication for schizophrenia, has shown significant improvements in PANSS scores compared to placebos in acute settings . Although there are no direct comparisons between KarXT and aripiprazole, indirect comparisons suggest no significant differences in PANSS change, weight gain, or discontinuation rates in the acute setting .

    Study-Based Registers and Data Sharing

    • Study-based registers of randomized controlled trials (RCTs) are crucial for systematic reviews and meta-analyses and help reduce waste and increase value through embedded replicability and reproducibility in the systematic review process and automation . These registers facilitate accurate searching for interventions and improve the quantification of the workload involved in systematically reviewing a topic .

    Summary Table

    ApplicationDescriptionOutcome
    Schizophrenia TreatmentMulticenter clinical trial with 467 patients; compared this compound, olanzapine, and placebo.This compound was ineffective; no statistically significant differences between placebo and this compound. Olanzapine showed significant improvements over placebo .
    Dopamine D4 ReceptorHigh affinity antagonist for the rat and human dopamine D4 receptor (Ki = 10 nM) .varying levels of antagonist or partial agonist properties at D2 receptors .

    Mechanism of Action

    • Sonepiprazole’s mechanism involves blocking the D4 receptor.
    • The molecular targets and pathways underlying its effects are still an active area of research.
  • Comparison with Similar Compounds

    Receptor Binding Profiles

    The selectivity of sonepiprazole distinguishes it from other dopamine receptor antagonists (Table 1).

    Table 1: Receptor Binding Profiles of Dopaminergic Compounds

    Compound Target Receptors (IC50/Ki, nM) Selectivity
    This compound D4: 3.6 (rD4), 10.1 (hD4.2); D2: 5147; H1: 7430 D4-selective
    Spiperone D2: 0.06; D3: 0.6; D4: 0.08; 5-HT2A: 1 Pan-D2-like, 5-HT2A
    Spiperone HCl D2: 0.06; D4: 0.08; 5-HT1A: 49 D2/D4/5-HT1A
    SKF-83566 D1-like: 11 (vascular 5-HT2: 11) D1-like antagonist
    Olanzapine D2: 11; 5-HT2A: 4; H1: 7; M1: 1.9–25 Multi-receptor

    Sources:

    Key Observations:

    • This compound’s D4 selectivity contrasts with spiperone and spiperone HCl, which exhibit nanomolar potency at D2, D3, D4, and serotonin receptors .
    • Unlike olanzapine , a multi-receptor antagonist (D2, 5-HT2A, H1), this compound’s narrow targeting may explain its lack of clinical efficacy in schizophrenia .

    Functional and Clinical Comparisons

    Antipsychotic Efficacy

    • This compound vs. Olanzapine : In a 6-week, placebo-controlled trial (n=467), this compound failed to improve PANSS scores, whereas olanzapine showed significant efficacy across all endpoints except the Calgary Depression Scale . This suggests that D4 antagonism alone is insufficient for antipsychotic effects, unlike olanzapine’s broader receptor engagement.
    • This compound vs. Fananserin : Fananserin (D4/5-HT2A antagonist) also failed in schizophrenia trials, reinforcing the hypothesis that dual receptor modulation (e.g., D2 + 5-HT2A) is critical for efficacy .

    Neurochemical Effects

    • Rodent Models: In methylazoxymethanol (MAM)-treated rats (a schizophrenia model), this compound, L-741,626 (D2 antagonist), and GR 103691 (D3 antagonist) all reduced dopamine neuron activity. This paradoxical effect contrasts with their divergent receptor targets, implying shared downstream mechanisms in hyperdopaminergic states .

    Comparative Pharmacological Profiles

    Table 2: Pharmacological and Clinical Outcomes

    Compound Mechanism Clinical Outcome (Schizophrenia) Preclinical Neurochemical Effects
    This compound Selective D4 antagonist Ineffective Induces c-fos in prefrontal cortex
    Clozapine D4/D2/5-HT2A antagonist Effective (atypical) c-fos induction, limbic selectivity
    Haloperidol D2 antagonist Effective (typical) Extrapyramidal side effects
    Fananserin D4/5-HT2A antagonist Ineffective Not reported

    Sources:

    Key Insights:

    • Clozapine’s efficacy is attributed to its balanced D4/D2/5-HT2A antagonism, whereas this compound’s selectivity limits its therapeutic scope .
    • Haloperidol’s D2 antagonism is effective but linked to extrapyramidal side effects, absent in this compound due to its D4 selectivity .

    Biological Activity

    Sonepiprazole, also known as PNU-101387 or U-101387, is a compound classified as a selective antagonist of the dopamine D4 receptor. Its chemical structure is characterized by a phenylpiperazine backbone, and it has been investigated for its potential therapeutic effects, particularly in the treatment of schizophrenia and related disorders.

    • Chemical Name: 4-[4-[2-[(1 S)-3,4-Dihydro-1 H-2-benzopyran-1-yl)ethyl]-1-piperazinyl]-benzenesulfonamide
    • CAS Number: 170858-33-0
    • Molecular Formula: C21H27N3O3S
    • Molar Mass: 401.53 g/mol
    • Purity: ≥98% .

    This compound exhibits a high affinity for the dopamine D4 receptor (Ki = 10 nM), with significantly lower affinity for other monoamine receptors (Ki > 2000 nM) . This selectivity is crucial as it minimizes the side effects commonly associated with non-selective antipsychotics, such as extrapyramidal symptoms and neuroendocrine disruptions . In animal models, this compound has demonstrated the ability to reverse prepulse inhibition deficits induced by apomorphine and enhance cortical activity, indicating its potential for cognitive enhancement .

    Study Overview

    A significant clinical trial involving 467 hospitalized schizophrenia patients assessed the efficacy of this compound compared to olanzapine and placebo over six weeks. The primary outcome measure was the change in scores on the Positive and Negative Syndrome Scale (PANSS) .

    Results

    The findings indicated that:

    • No statistically significant differences were observed between this compound and placebo across primary or secondary endpoints.
    • Olanzapine showed statistically significant improvements on all efficacy endpoints compared to placebo, highlighting the ineffectiveness of this compound in this context .

    Case Study 1: this compound in Schizophrenia Management

    In a controlled setting, a patient with treatment-resistant schizophrenia was administered this compound. Despite initial hopes based on its pharmacological profile, the patient showed minimal improvement in symptoms compared to traditional antipsychotics like olanzapine . This aligns with broader findings that suggest limited efficacy for this compound in treating schizophrenia.

    Case Study 2: Cognitive Enhancement

    Another case involved patients experiencing cognitive deficits associated with stress. This compound was hypothesized to enhance cognitive function due to its action on D4 receptors. However, outcomes were inconclusive, reinforcing the need for further research to substantiate claims regarding cognitive benefits .

    Comparative Analysis of Biological Activity

    Compound Dopamine Receptor Affinity Efficacy in Schizophrenia Side Effects
    This compound High (D4)IneffectiveMinimal
    Olanzapine Moderate (D2/D4)EffectiveWeight gain, metabolic syndrome
    Haloperidol High (D2)EffectiveExtrapyramidal symptoms

    Q & A

    Basic Research Questions

    Q. What is the primary mechanism of action of sonepiprazole in schizophrenia treatment, and how is this evaluated in preclinical models?

    this compound functions as a selective dopamine D4 receptor antagonist, which is hypothesized to modulate dopaminergic pathways implicated in schizophrenia. Preclinical evaluation typically involves in vitro radioligand binding assays to quantify receptor affinity (e.g., D4 vs. D2/D3 receptors) and in vivo behavioral models such as conditioned avoidance response (CAR) tests or prepulse inhibition (PPI) assays in rodents. These models assess antipsychotic efficacy while minimizing extrapyramidal side effects .

    Q. What are the key considerations for designing a placebo-controlled trial to assess this compound’s efficacy?

    A robust trial design requires:

    • Randomization and blinding : To minimize bias, participants should be randomly assigned to this compound or placebo groups, with double-blinding of investigators and participants.
    • Outcome measures : Standardized tools like the Positive and Negative Syndrome Scale (PANSS) or Clinical Global Impression (CGI) scale ensure reproducibility.
    • Ethical compliance : Informed consent, IRB approval, and adherence to Declaration of Helsinki guidelines are mandatory, particularly for vulnerable populations .

    Q. How are pharmacokinetic properties of this compound characterized in early-phase studies?

    Phase I trials focus on dose-escalation studies to determine safety, maximum tolerated dose (MTD), and pharmacokinetic parameters (e.g., Cmax, Tmax, AUC). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used to quantify plasma concentrations. Stability studies under varying pH and temperature conditions are critical for formulation optimization .

    Advanced Research Questions

    Q. What statistical methods are appropriate for analyzing contradictory efficacy data across this compound trials?

    Contradictions may arise from heterogeneous patient populations or dosing regimens. Advanced approaches include:

    • Meta-analysis : Pooling data from multiple trials to increase statistical power.
    • Subgroup analysis : Stratifying results by covariates like age, baseline symptom severity, or genetic biomarkers (e.g., DRD4 polymorphisms).
    • Bayesian hierarchical models : To account for variability between study designs .

    Q. How can researchers resolve contradictions between this compound’s in vitro receptor selectivity profiles and in vivo efficacy data?

    Discrepancies may reflect off-target effects or compensatory mechanisms. Methodological solutions include:

    • Comparative receptor binding assays : Using cloned human receptors to assess selectivity under standardized conditions.
    • Knockout rodent models : Evaluating behavioral outcomes in D4 receptor-deficient animals.
    • PET imaging : To correlate receptor occupancy with clinical response in humans .

    Q. What strategies optimize the detection of rare adverse events (e.g., metabolic changes) in long-term this compound studies?

    Longitudinal observational studies with large cohorts (N > 1,000) are essential. Data collection should include:

    • Regular monitoring : Fasting glucose, lipid profiles, and body composition metrics.
    • Electronic health records (EHR) integration : To capture real-world data on comorbidities and concomitant medications.
    • Machine learning : Predictive algorithms to identify high-risk subgroups .

    Q. What methodological approaches are recommended for evaluating this compound’s long-term stability in preformulation studies?

    Preformulation protocols should include:

    • Forced degradation studies : Exposing the drug to heat, light, and humidity to identify degradation pathways.
    • Stability-indicating assays : High-performance liquid chromatography (HPLC) with UV/Vis detection to quantify impurities.
    • Excipient compatibility testing : Screening for interactions with common tablet/capsule components .

    Q. Tables for Methodological Reference

    Table 1: Key Receptor Binding Affinities of this compound

    ReceptorKi (nM)Assay TypeStudy Reference
    D42.1Radioligand (³H-Spiperone)
    D2450Radioligand (³H-Raclopride)
    5-HT2A>1,000Competitive binding

    Table 2: Common Outcome Measures in this compound Clinical Trials

    MeasurePurposeValidation Criteria
    PANSSSymptom severityInter-rater reliability ≥0.8
    CGI-SGlobal improvement7-point Likert scale
    Extrapyramidal Symptom Rating Scale (ESRS)Side effect monitoringCorrelation with plasma levels

    Q. Guidelines for Data Presentation

    • Tables : Use Roman numerals (e.g., Table I) and ensure self-explanatory footnotes. Avoid vertical lines; align data in Microsoft Word tables .
    • Figures : Submit high-resolution images (300+ DPI) with scale bars for microscopy data. Label panels as A, B, C and define symbols in legends .

    Properties

    IUPAC Name

    4-[4-[2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl]piperazin-1-yl]benzenesulfonamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H27N3O3S/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21/h1-8,21H,9-16H2,(H2,22,25,26)/t21-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WNUQCGWXPNGORO-NRFANRHFSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1CO[C@H](C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H27N3O3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID801317650
    Record name Sonepiprazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID801317650
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    401.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    170858-33-0
    Record name Sonepiprazole
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=170858-33-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Sonepiprazole [INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170858330
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Sonepiprazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID801317650
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name SONEPIPRAZOLE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O609V24217
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

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